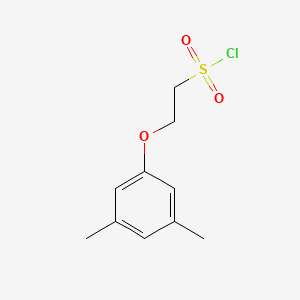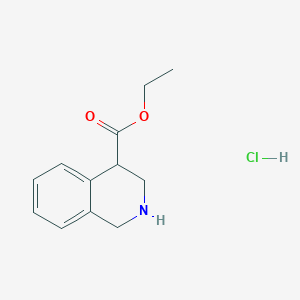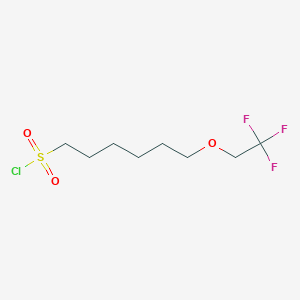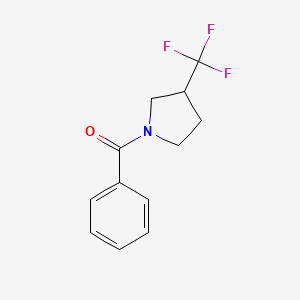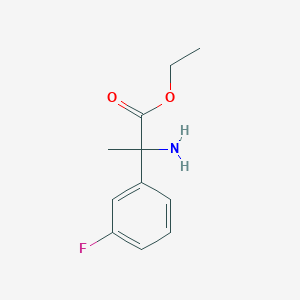
5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride is a chemical compound with the molecular formula C11H15BrNO2·HCl It is a derivative of pentanoic acid, featuring an amino group and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride typically involves multiple steps. One common method starts with the esterification of levulinic acid, followed by bromination to produce methyl 5-bromolevulinate. This intermediate is then reacted with potassium phthalimide in the presence of dimethylformamide (DMF), followed by acidolysis to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Amino-4-oxopentanoic acid hydrochloride
- 5-Amino-5-(4-chlorophenyl)pentanoic acid hydrochloride
- 5-Amino-5-(4-fluorophenyl)pentanoic acid hydrochloride
Uniqueness
5-Amino-5-(4-bromophenyl)pentanoic acid hydrochloride is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its analogs with different halogen substitutions.
Properties
Molecular Formula |
C11H15BrClNO2 |
|---|---|
Molecular Weight |
308.60 g/mol |
IUPAC Name |
5-amino-5-(4-bromophenyl)pentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H14BrNO2.ClH/c12-9-6-4-8(5-7-9)10(13)2-1-3-11(14)15;/h4-7,10H,1-3,13H2,(H,14,15);1H |
InChI Key |
PHPHAEOYOYRMBJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCCC(=O)O)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


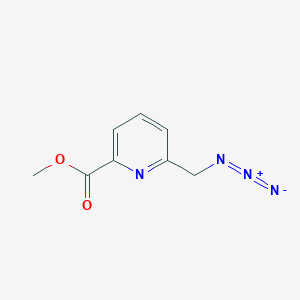
![2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridin-5-amine hydrochloride](/img/structure/B13483763.png)
![1-(Bromomethyl)-3-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13483765.png)


![1-[1-(3-Fluoropropyl)cyclopropyl]methanamine hydrochloride](/img/structure/B13483802.png)


![1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxamide](/img/structure/B13483816.png)
